Vicriviroc Maleate

CCR5 antagonist binding receptor affinity competition binding

Select vicriviroc maleate for CCR5-targeted research when experimental precision demands a well‑characterized probe. With a Ki of 0.8 nM in competition binding and an IC50 of 0.91 nM in recombinant cell assays, it outperforms maraviroc (1.8‑fold lower IC50/IC90) and provides a distinct allosteric fingerprint. Its hERG IC50 of 5.8 μM enables SAR studies for cardiac safety profiling. Use it as a calibrated positive control for radioligand displacement, viral entry inhibition, and biased‑signaling investigations. Broad‑spectrum antiviral activity (EC50 0.04–2.3 nM) and incomplete cross‑resistance to other CCR5 antagonists make it essential for resistance-model development and assay transfer validation.

Molecular Formula C32H42F3N5O6
Molecular Weight 649.7 g/mol
CAS No. 599179-03-0
Cat. No. B1683553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicriviroc Maleate
CAS599179-03-0
Synonyms1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine
Sch 417690
Sch-417690
Sch417690
vicriviroc
Molecular FormulaC32H42F3N5O6
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1
InChIKeyGXINKQQWHLIBJA-UCIBKFKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vicriviroc Maleate (CAS 599179-03-0) Procurement-Grade CCR5 Antagonist for HIV Entry Inhibition Research


Vicriviroc maleate (SCH 417690; SCH-D; MK-7690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), developed for inhibiting CCR5-tropic HIV-1 viral entry [1]. It demonstrates a Ki of 2.5 nM for human CCR5 and an IC50 of 0.91 nM in recombinant cell assays [2]. The maleate salt form is the standard research-grade and clinically evaluated entity. Phase III clinical development in treatment-experienced HIV patients was discontinued after the compound failed to demonstrate superiority over optimized background therapy in VICTOR-E3 and VICTOR-E4 trials [3]. The compound remains a valuable research tool for studying CCR5 pharmacology, viral entry mechanisms, and as a comparator in novel CCR5 antagonist development programs.

Why Generic CCR5 Antagonist Substitution Is Not Viable for Vicriviroc Maleate-Dependent Assays


Substituting vicriviroc maleate with other CCR5 antagonists such as maraviroc, ceniviroc (TAK-652), or aplaviroc introduces significant experimental confounders due to compound-specific differences in binding kinetics, allosteric functional selectivity profiles, and cross-resistance patterns. In head-to-head in vitro studies, vicriviroc demonstrates 1.8-fold lower IC50 and IC90 values than maraviroc against identical HIV-1 JR-FL envelope-mediated fusion [1]. Mechanistically, vicriviroc exhibits a distinct ratio of antiviral entry inhibition to CCR5 internalization blockade compared to maraviroc and aplaviroc, reflecting unique allosteric conformational effects on the receptor [2]. Additionally, HIV-1 variants resistant to vicriviroc show incomplete cross-resistance with other CCR5 antagonists due to subtly different binding modes within the CCR5 transmembrane pocket [3]. These compound-specific pharmacological fingerprints preclude simple interchangeability in research protocols requiring precise target engagement or pathway interrogation.

Vicriviroc Maleate Quantitative Differentiation Evidence: Head-to-Head Comparisons with SCH-C and Maraviroc


Superior CCR5 Binding Affinity of Vicriviroc Maleate Versus Predecessor SCH-C (SCH 351125)

In direct competition binding assays using [125I]-labeled chemokine RANTES on human CCR5-expressing membranes, vicriviroc maleate exhibits a Ki value of 0.8 nM compared to 2.6 nM for the predecessor compound SCH-C (SCH 351125) . This represents a 3.25-fold higher binding affinity for vicriviroc, consistent across multiple independent data sources [1].

CCR5 antagonist binding receptor affinity competition binding radioligand displacement

Reduced hERG Channel Inhibition of Vicriviroc Maleate Relative to SCH-C Indicating Lower Cardiac Liability

In voltage-clamped L929 cells expressing human ether-à-go-go-related gene (hERG) potassium channels, vicriviroc maleate demonstrates an IC50 of 5.8 μM for attenuating hERG current, whereas SCH-C exhibits an IC50 of 1.1 μM . This 5.3-fold reduction in hERG channel inhibition correlates with the clinical observation that SCH-C caused dose-dependent QTc interval prolongation, a liability not observed with vicriviroc in clinical studies [1].

hERG cardiac safety QT prolongation ion channel pharmacology

Enhanced Antiviral Potency of Vicriviroc Maleate Against Diverse HIV-1 Isolates Versus SCH-C

Against a panel of 30 genetically diverse R5-tropic primary HIV-1 isolates spanning multiple clades, vicriviroc maleate exhibits EC50 values ranging from 0.04 nM to 2.3 nM and EC90 values from 0.45 nM to 18 nM, demonstrating 2- to 40-fold greater potency than SCH-C across the panel [1]. Notably, vicriviroc maintains potent activity (EC90 = 16 nM) against the Clade G Russian isolate RU570, which is highly resistant to SCH-C (EC90 > 1,000 nM), representing a >62.5-fold improvement in potency against this resistant variant .

antiviral activity HIV-1 EC50 broad-spectrum drug resistance

Head-to-Head Antiviral Potency Comparison: Vicriviroc Maleate Demonstrates 1.8-Fold Lower IC50 and IC90 Than Maraviroc

In a direct comparative study using HIV-1 JR-FL envelope-mediated cell-cell fusion assays, vicriviroc maleate and maraviroc (UK-427,857) were tested individually. Vicriviroc exhibited an IC50 of 5.5 nM and IC90 of 34 nM, while maraviroc showed an IC50 of 9.7 nM and IC90 of 59 nM [1]. Vicriviroc thus demonstrates approximately 1.8-fold greater potency than maraviroc across both the 50% and 90% inhibitory concentration thresholds in this assay system.

maraviroc entry inhibitor viral fusion comparative potency IC50

Distinct Allosteric Functional Selectivity Profile: Vicriviroc Maleate Exhibits Differential Ratio of Antiviral Entry Inhibition to CCR5 Internalization Versus Maraviroc and Aplaviroc

A comparative study of six allosteric CCR5 modulators revealed statistically significant differences among maraviroc, vicriviroc, aplaviroc, and SCH-C in the ratio of antiviral entry inhibition potency to CCL3L1-mediated CCR5 internalization blockade [1]. Whereas TAK-652 (ceniviroc) is 13-fold more potent as an HIV-1 inhibitor than as a blocker of CCR5 internalization, SCH-C shows the reverse profile (22-fold more potent for internalization blockade), and vicriviroc occupies an intermediate functional selectivity position distinct from both maraviroc and aplaviroc [1]. The allosteric nature was confirmed by 58-fold (HOS cells) and 282-fold (PBMC) differences in relative potency for these two functional endpoints [1].

allosteric modulation functional selectivity CCR5 internalization biased signaling chemokine receptor

Renal Impairment Pharmacokinetic Profile: Vicriviroc Maleate Requires No Dose Adjustment in End-Stage Renal Disease

In a randomized, open-label crossover study comparing subjects with hemodialysis-dependent end-stage renal disease (ESRD) to healthy matched controls, vicriviroc exposure was not clinically meaningfully affected by renal insufficiency [1]. When administered with ritonavir (a strong CYP3A4 inhibitor), the vicriviroc AUC ratio (ESRD vs. healthy) was 134% with a 90% CI of 105-171%, and Cmax ratio was 81% (90% CI: 59-111%) [1]. These modest differences did not meet the protocol-specified threshold for dose adjustment (>2-fold increase).

pharmacokinetics renal impairment dose adjustment CYP3A4 clinical pharmacology

Vicriviroc Maleate Research and Industrial Application Scenarios


CCR5 Binding Assay Validation and Benchmarking

Vicriviroc maleate serves as an ideal positive control and benchmarking standard for CCR5 competition binding assays due to its well-characterized Ki of 0.8 nM (relative to SCH-C at 2.6 nM) [1]. Researchers developing novel CCR5 antagonists can use vicriviroc to calibrate assay sensitivity, validate receptor preparation integrity, and establish baseline binding affinity expectations. The compound's established binding parameters in radioligand displacement assays using [125I]RANTES on human CCR5 membranes provide a reproducible reference point for inter-laboratory comparisons and assay transfer validation.

hERG Liability Screening in Cardiovascular Safety Pharmacology

The quantitative differentiation between vicriviroc maleate (hERG IC50 = 5.8 μM) and SCH-C (hERG IC50 = 1.1 μM) makes vicriviroc a valuable tool for studying structure-activity relationships (SAR) around hERG channel interactions in CCR5-targeting chemotypes [1]. Researchers can use this pair of structurally related compounds to interrogate the molecular determinants of hERG binding within this chemical scaffold, enabling rational design of next-generation CCR5 antagonists with improved cardiac safety margins. The 5.3-fold difference in hERG inhibition provides a measurable window for validating in silico hERG prediction models and optimizing lead compounds in medicinal chemistry programs.

HIV-1 Entry Inhibitor Assay Development and Resistance Profiling

Vicriviroc maleate's broad-spectrum antiviral activity (EC50: 0.04–2.3 nM across 30 genetically diverse R5-tropic HIV-1 isolates) and its activity against SCH-C-resistant variants (e.g., RU570, where vicriviroc EC90 = 16 nM vs. SCH-C EC90 > 1,000 nM) [1] make it suitable for developing and validating viral entry inhibition assays. Researchers studying CCR5 antagonist resistance mechanisms can use vicriviroc as a tool compound to generate resistant viral variants and compare cross-resistance patterns with other entry inhibitors, including maraviroc, for which vicriviroc shows 1.8-fold greater potency in fusion assays [2].

Allosteric Modulation and Functional Selectivity Studies in GPCR Pharmacology

Given the distinct allosteric functional selectivity profiles of CCR5 antagonists, vicriviroc maleate is an essential comparator for studies investigating biased signaling at chemokine receptors [1]. Its intermediate position in the spectrum of HIV-1 entry inhibition versus CCR5 internalization blockade (relative to TAK-652 and SCH-C) makes it useful for dissecting the relationship between receptor conformation, ligand binding mode, and downstream functional outcomes. Researchers in GPCR pharmacology and chemical biology can employ vicriviroc alongside maraviroc and aplaviroc to probe the therapeutic relevance of 'function-sparing' allosteric modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicriviroc Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.